2-Cyclopentyl-2-phenylacetonitrile
Overview
Description
Scientific Research Applications
Supramolecular Chemistry : A study by Castro et al. (1996) explored the binding affinity and structural recognition in supramolecular inclusion complexes, using acetonitrile molecules in their theoretical model. This research is significant for understanding intermolecular interactions in complex molecular systems (Castro et al., 1996).
Pharmaceutical Analysis : Karthikeyan et al. (2011) developed a chiral purity method for D-cycloserine, a pharmaceutical compound, using acetonitrile as part of the mobile phase in HPLC analysis. This highlights the role of acetonitrile in enhancing analytical methodologies (Karthikeyan et al., 2011).
Organic Synthesis : Research by Becker and Zemach (1979) on the electro-oxidation of alicyclic bromides in acetonitrile revealed the formation of corresponding N-cycloalkylacetamide and cycloalkene, demonstrating the solvent's role in facilitating certain organic reactions (Becker & Zemach, 1979).
Solvent Effects on Chemical Reactions : Tang et al. (2000) investigated the impact of acetonitrile on cytochrome P450 2C9 activity, highlighting the substrate-dependent effects of solvents in biochemical reactions (Tang et al., 2000).
Photopharmacology : Lentes et al. (2021) synthesized nitrogen-bridged diazocines with photophysical properties studied in acetonitrile and water, indicating potential applications in photopharmacology (Lentes et al., 2021).
Mechanism of Action
Safety and Hazards
The safety data sheet for a related compound, Cyclopentyl phenyl ketone, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Another related compound, Cyclopentyl isocyanate, has similar hazards .
Future Directions
Acetonitrile, a related compound, has been widely used as an organic solvent and as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . This suggests potential future directions for the use and study of Cyclopentyl(phenyl)acetonitrile.
Properties
IUPAC Name |
2-cyclopentyl-2-phenylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLGDXIKHKJEBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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